molecular formula C19H17N3O3S B2919956 4-cyano-N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868369-43-1

4-cyano-N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2919956
CAS No.: 868369-43-1
M. Wt: 367.42
InChI Key: DXRXYVVJZPRVMQ-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a sophisticated chemical reagent featuring a benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. This compound incorporates a benzamide core substituted with an electron-withdrawing cyano group and a specifically configured 3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety. The structural complexity of this molecule, particularly the presence of the thiazole ring, suggests significant research value. Thiazole-containing compounds are extensively documented in scientific literature for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The molecular framework is structurally analogous to compounds investigated for targeted therapeutic applications, particularly in oncology research, with some related benzamide and nicotinamide derivatives being studied for their efficacy against hematologic cancers and solid tumors . Researchers can utilize this compound as a key intermediate in synthetic organic chemistry, a core scaffold for developing novel bioactive molecules, or a tool compound for investigating biological mechanisms and structure-activity relationships (SAR). The presence of multiple functional groups offers opportunities for further chemical modification, making it a versatile building block in drug discovery and chemical biology research. This product is provided strictly For Research Use Only. It is intended for laboratory research purposes solely within non-human investigations and is not intended for diagnostic, therapeutic, or any other human, clinical, or veterinary use.

Properties

IUPAC Name

4-cyano-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-4-22-16-14(24-2)9-10-15(25-3)17(16)26-19(22)21-18(23)13-7-5-12(11-20)6-8-13/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRXYVVJZPRVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of appropriate benzothiazole derivatives with cyano-substituted benzamides. One common method involves the reaction of 3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazole with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

4-cyano-N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-cyano-N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, computational, and biological features of the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Weight Biological Activity Computational/Experimental Methods References
4-cyano-N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 3-ethyl, 4,7-dimethoxy (benzothiazole); 4-cyano (benzamide) Not reported Not explicitly reported Likely crystallographic tools (e.g., SHELX)
2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide Bromo (benzamide); dihydro-pyrazole core Not reported Stabilized by H-bonding/electrostatic interactions DFT, experimental spectroscopy
MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) Pyridylmethyl, methoxy (benzothiazole); 4-cyano (benzamide) Not reported Potential CYP51 inhibition; no cytotoxicity High-throughput assays
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-2-methylbenzamide (IDO1 inhibitor) Benzimidazole, 4-cyano-2-methyl (benzamide) 385.38 g/mol IDO1 inhibition (IC₅₀ = 0.15 μM) Synthesis, NMR, MS
4-cyano-N-[2-cyano-5-[[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]carbamoyl]phenyl]-2-methyl-benzamide Dichloro, tetrafluoro-trifluoromethyl (phenyl); 2-methyl, 4-cyano (benzamide) 617.81 g/mol Not reported (patent compound) Not specified

Key Observations :

Structural Features: The target compound shares the 4-cyano-benzamide motif with MMV001239 and the IDO1 inhibitor . However, its 3-ethyl-4,7-dimethoxy-1,3-benzothiazole core distinguishes it from analogs with pyrazole, pyridylmethyl, or benzimidazole substituents. Substituents like methoxy and ethyl groups may enhance lipophilicity and influence crystallographic packing, as seen in related benzothiazole derivatives stabilized by hydrogen bonding .

Biological Activity: Unlike the IDO1 inhibitor (compound 37 in ), the target compound lacks reported bioactivity data.

Computational Insights: DFT studies on halogenated benzamides () highlight the role of electrostatic stabilization and hydrogen bonding, which may apply to the target compound’s methoxy and cyano groups . Structural validation tools like SHELX and ORTEP () are critical for resolving the Z-configuration and anisotropic displacement parameters in such compounds .

Synthetic Routes :

  • While synthesis details for the target compound are absent, analogs like the IDO1 inhibitor were synthesized via amide coupling, suggesting a plausible route for the target molecule .

Biological Activity

The compound 4-cyano-N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic derivative that belongs to the class of benzothiazole-based compounds. Benzothiazoles have gained attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18N2O2S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a benzamide moiety linked to a cyano group and a substituted benzothiazole ring, which is crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Antitumor Activity :
    • The compound has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro studies using human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were reported as follows:
      • A549: 6.26 ± 0.33 μM
      • HCC827: 20.46 ± 8.63 μM
      • NCI-H358: 16.00 ± 9.38 μM .
  • Enzyme Inhibition :
    • The compound exhibits inhibitory activity against various enzymes. Preliminary data suggest that it may act as an inhibitor of monoamine oxidase (MAO) and cholinesterases (ChE), which are important targets in neurodegenerative diseases .
  • Antimicrobial Properties :
    • Studies have indicated that compounds with similar structures possess antimicrobial activity against various bacterial strains. The presence of functional groups such as cyano and methoxy enhances their interaction with microbial targets .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related benzothiazole derivatives:

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of benzothiazole derivatives on different cancer cell lines using MTS assays and BrdU proliferation assays. The results indicated that derivatives with similar structural features to our compound exhibited significant apoptosis-inducing capabilities through caspase activation pathways .
  • Docking Studies :
    • Molecular docking studies were performed to understand the binding interactions between the compound and target enzymes like MAO-B and ChE. The results suggested stable hydrogen bonding and hydrophobic interactions, indicating a strong affinity for these targets .

Comparative Activity Table

Activity TypeCompound NameIC50 Value (μM)
AntitumorThis compoundA549: 6.26
HCC827: 20.46
NCI-H358: 16.00
Enzyme InhibitionRelated Benzothiazole DerivativeMAO-B: IC50 = 0.212
AChE: IC50 = 0.264
BuChE: IC50 = 0.024

Q & A

Basic: What are the standard synthetic routes for 4-cyano-N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?

The compound is typically synthesized via condensation reactions. A common method involves refluxing substituted benzothiazole derivatives with benzamide precursors in absolute ethanol and glacial acetic acid as a catalyst (5 drops per 0.001 mol substrate). The reaction mixture is refluxed for 4 hours, followed by solvent evaporation under reduced pressure and filtration to isolate the product. This approach ensures regioselectivity for the (Z)-isomer, critical for maintaining structural integrity .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are employed to confirm the Z-configuration of the imine bond and substituent positions. For example, methoxy groups at positions 4 and 7 exhibit distinct singlet signals in aromatic regions .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C20_{20}H18_{18}N2_2O3_3S with a calculated mass of 374.42 g/mol) and isotopic patterns .
  • UV-Vis Spectroscopy: Absorbance peaks between 280–320 nm indicate π→π* transitions in the benzothiazole and cyano groups .
  • Elemental Analysis (CHN): Confirms stoichiometry (e.g., C: 64.16%, H: 4.85%, N: 7.48%) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

  • Computational Reaction Design: Tools like quantum chemical calculations (e.g., DFT) predict energy barriers for intermediates, enabling targeted optimization of solvent polarity and temperature. For instance, ethanol’s dielectric constant (24.3) balances solubility and reaction kinetics .
  • Design of Experiments (DoE): Multi-variable analysis (e.g., catalyst concentration, reflux time) identifies critical parameters. A 2k^k factorial design reduces trial-and-error iterations by 40–60% .
  • In Situ Monitoring: Techniques like FT-IR or Raman spectroscopy track intermediate formation, allowing real-time adjustments to avoid side products .

Advanced: How can contradictions in spectral or biological activity data be resolved?

  • Isomerism Validation: Contradictions in NMR signals may arise from (E)/(Z) isomerization. X-ray crystallography or NOESY experiments clarify spatial arrangements .
  • Biological Assay Reproducibility: Inconsistent activity data (e.g., IC50_{50} variations) require strict control of cell line passage numbers, solvent purity (e.g., DMSO <0.1% water), and triplicate measurements with statistical validation (p < 0.05) .
  • Theoretical-Experimental Feedback: Computational docking studies (e.g., AutoDock Vina) cross-validate bioactivity by analyzing ligand-receptor binding affinities .

Advanced: What methodologies are recommended for evaluating pharmacological activity while adhering to ethical guidelines?

  • In Vitro Assays: Use cell-based models (e.g., MTT assay for cytotoxicity) with negative controls (e.g., untreated cells) and reference standards (e.g., doxorubicin for apoptosis). Note that compounds are restricted to in vitro use only, as per regulatory prohibitions on human/animal testing .
  • Target-Specific Studies: Enzyme inhibition assays (e.g., kinase activity via ADP-Glo™) require substrate-specific optimization (e.g., ATP concentrations at Km values) and Z’-factor validation for robustness .
  • Data Security: Encrypt sensitive pharmacological datasets using AES-256 protocols to prevent breaches during collaborative research .

Advanced: How can process engineering enhance scalability for academic research?

  • Membrane Separation Technologies: Replace traditional column chromatography with tangential flow filtration (TFF) to reduce solvent waste by 30–50% during purification .
  • Reactor Design: Continuous-flow microreactors improve mixing efficiency and heat transfer, enabling gram-scale synthesis with a residence time of <10 minutes .
  • Process Simulation: Tools like Aspen Plus model solvent recovery rates (>95%) and energy consumption, ensuring sustainability .

Advanced: What strategies address challenges in crystallizing this compound for structural analysis?

  • Solvent Screening: Use high-throughput platforms (e.g., Crystal16™) to test 50+ solvent combinations. Ethyl acetate/hexane (3:7 v/v) often yields monoclinic crystals suitable for X-ray diffraction .
  • Additive Engineering: Introduce co-crystallizing agents (e.g., 1% w/w polyethylene glycol) to stabilize crystal lattice formation .
  • Temperature Gradients: Slow cooling (0.5°C/min) from saturation temperature reduces defects and improves diffraction quality (R-factor <5%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.